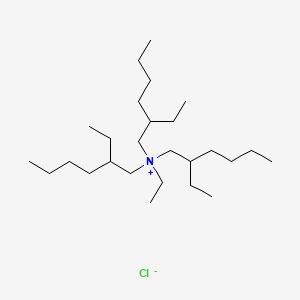
(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxy-phenylglycine chloride-HCl is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics such as amoxicillin and cephalexin . This compound is known for its role in fine-chemical synthesis and its high demand in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of p-hydroxy-phenylglycine chloride-HCl can be achieved through both chemical and enzymatic synthesis. One common chemical method involves the esterification of DL-p-hydroxyphenylglycine with thionyl chloride to form DL-p-hydroxyphenylglycine methyl ester, followed by hydrolysis to yield the desired compound . Another approach is the chiral separation of DL-p-hydroxyphenylglycine using benzenesulfonic acid as a chiral agent .
Industrial Production Methods
Industrial production often employs biocatalytic processes due to their efficiency and lower environmental impact. For instance, a whole-cell transformation process using Escherichia coli expressing D-hydantoinase and N-carbamoylase can convert DL-hydroxyphenylhydantoin to p-hydroxy-phenylglycine chloride-HCl . This method is cost-effective and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
p-Hydroxy-phenylglycine chloride-HCl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Common substitution reactions involve halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include aromatic aldehydes, amines, and halogenated derivatives, which are valuable intermediates in further chemical synthesis .
Applications De Recherche Scientifique
p-Hydroxy-phenylglycine chloride-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein engineering.
Industry: The compound is employed in the manufacture of fine chemicals and aromatic aldehydes.
Mécanisme D'action
The mechanism of action of p-hydroxy-phenylglycine chloride-HCl involves its role as an intermediate in enzymatic reactions. For example, in the synthesis of β-lactam antibiotics, the compound undergoes enzymatic conversion to form the active pharmaceutical ingredient. The molecular targets and pathways involved include the catalytic activity of enzymes like D-hydantoinase and N-carbamoylase, which facilitate the transformation of the compound into its desired form .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-p-hydroxyphenylglycine: A racemic mixture that requires chiral separation for specific applications.
DL-hydroxyphenylhydantoin: A precursor in the biocatalytic production of p-hydroxy-phenylglycine chloride-HCl.
Uniqueness
p-Hydroxy-phenylglycine chloride-HCl is unique due to its high enantiomeric purity and its efficiency in industrial applications. Its biocatalytic production methods offer a sustainable and cost-effective alternative to traditional chemical synthesis, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
50359-19-8 |
|---|---|
Formule moléculaire |
C8H9Cl2NO2 |
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
2-amino-2-(4-hydroxyphenyl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-8(12)7(10)5-1-3-6(11)4-2-5;/h1-4,7,11H,10H2;1H |
Clé InChI |
MRFJAULKKHVIGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)Cl)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



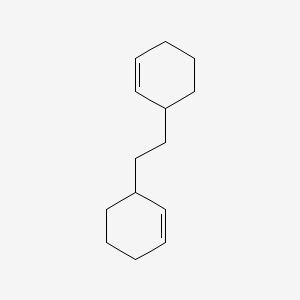
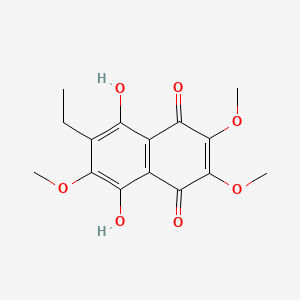

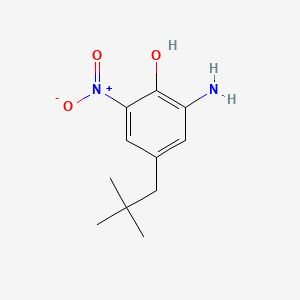
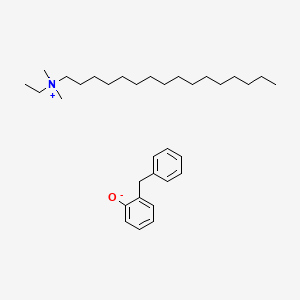
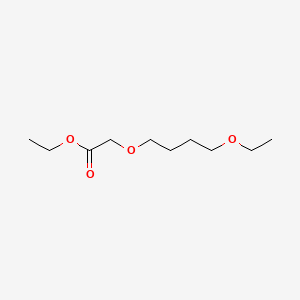
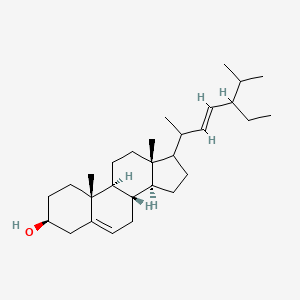
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
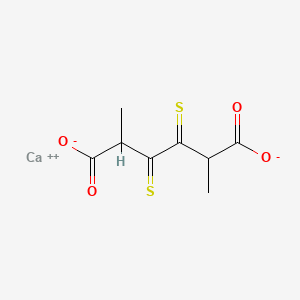
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
